![molecular formula C20H20N6O2S B2755994 1-(4-(4-(2-(Pyrimidin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1251562-91-0](/img/structure/B2755994.png)
1-(4-(4-(2-(Pyrimidin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone
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Overview
Description
1-(4-(4-(2-(Pyrimidin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H20N6O2S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications
- PEPTE derivatives have shown promise as antihypertensive agents. For instance, compound (1) 2-(4-(4-acetamidophenylsulfonyl)piperazin-1-yl)ethyl-6-methyl-4-(4-nitro phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrated potent antihypertensive effects . Researchers are exploring these derivatives for their ability to regulate blood pressure.
- PEPTE derivatives may have anticancer properties. Scientists have identified various scaffolds, including quinazolines, pyrrolopyrimidines, and furopyrimidines, as potential inhibitors of epidermal growth factor receptor (EGFR) . Thienopyrimidine-based EGFR inhibitors have also been investigated.
- Some PEPTE derivatives exhibit antiviral properties. Compounds containing five-membered heteroaryl amines have demonstrated significant antiviral activity against viruses such as Newcastle disease virus . Further modifications could lead to promising antiviral therapeutics.
- N-arylsulfonyl-3-acetylindole derivatives, including 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone and 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone , were effective against HIV-1 activity . These findings highlight the potential of PEPTE-related compounds in combating viral infections.
- Many pyrimidine derivatives, including PEPTE, play a role in thyroid drug synthesis. These compounds contribute to the treatment of thyroid-related conditions, emphasizing their pharmaceutical significance .
- Imatinib, a widely used therapeutic agent for leukemia treatment, structurally contains a piperazin-1-ium salt. Although not directly related to PEPTE, this highlights the importance of understanding structural variations in drug molecules .
Antihypertensive Activity
Anticancer Potential
Antiviral Activity
HIV-1 Inhibition
Thyroid Drug Production
Imatinib Structural Characterization
Mechanism of Action
Target of Action
It’s known that similar compounds with indole and pyrimidine scaffolds have been found to bind with high affinity to multiple receptors, which are helpful in developing new useful derivatives.
Mode of Action
It’s known that similar compounds interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-[4-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c1-14(27)15-3-5-16(6-4-15)25-9-11-26(12-10-25)18(28)17-13-29-20(23-17)24-19-21-7-2-8-22-19/h2-8,13H,9-12H2,1H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOWVXKHOGTYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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